molecular formula C19H17N3O6 B14116755 [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate

Cat. No.: B14116755
M. Wt: 383.4 g/mol
InChI Key: DVJYVUAKYRCLAW-JZJYNLBNSA-N
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Description

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate is a complex organic compound characterized by its unique structure, which includes a cyclohexylidene group, a dinitrophenyl group, and an amino benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyclohexylidene Intermediate: The cyclohexylidene group is introduced through a condensation reaction involving cyclohexanone and an appropriate aldehyde under acidic conditions.

    Introduction of the Dinitrophenyl Group: The dinitrophenyl group is added via a nitration reaction, where the intermediate is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with Amino Benzoate: The final step involves coupling the dinitrophenyl-cyclohexylidene intermediate with amino benzoate through an amide bond formation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dinitrophenyl group, where nucleophiles such as amines or thiols can replace nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing nitro groups.

Scientific Research Applications

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate involves its interaction with specific molecular targets, leading to various biological effects. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate can be compared with other similar compounds, such as:

    [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate: Another related compound with distinct functional groups, resulting in unique reactivity and applications.

The uniqueness of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate

InChI

InChI=1S/C19H17N3O6/c23-19(13-6-2-1-3-7-13)28-20-17-9-5-4-8-15(17)16-11-10-14(21(24)25)12-18(16)22(26)27/h1-3,6-7,10-12,15H,4-5,8-9H2/b20-17-

InChI Key

DVJYVUAKYRCLAW-JZJYNLBNSA-N

Isomeric SMILES

C1CC/C(=N/OC(=O)C2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CCC(=NOC(=O)C2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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